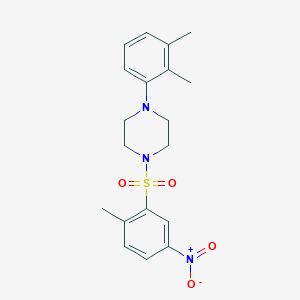
Piperazine, 1-(2,3-dimethylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-DIMETHYLPHENYL)-4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 2-methyl-5-nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-DIMETHYLPHENYL)-4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Sulfonation: The addition of a sulfonyl group to the benzene ring.
Piperazine Ring Formation: The formation of the piperazine ring through cyclization reactions.
Substitution Reactions: The attachment of the 2,3-dimethylphenyl group to the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to accelerate the reactions.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-DIMETHYLPHENYL)-4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products:
Oxidation Products: Compounds with higher oxidation states.
Reduction Products: Amines derived from the reduction of nitro groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,3-DIMETHYLPHENYL)-4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-DIMETHYLPHENYL)-4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor functions.
Altering Cellular Pathways: Affecting signal transduction pathways and gene expression.
Comparison with Similar Compounds
1-(2,3-DIMETHYLPHENYL)-4-(2-METHYLBENZENESULFONYL)PIPERAZINE: Lacks the nitro group.
1-(2,3-DIMETHYLPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE: Lacks the methyl group on the benzene ring.
1-(2-METHYLPHENYL)-4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZINE: Lacks the 3-methyl group on the phenyl ring.
Uniqueness: 1-(2,3-DIMETHYLPHENYL)-4-(2-METHYL-5-NITROBENZENESULFONYL)PIPERAZINE is unique due to the specific combination of substituents on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H23N3O4S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23N3O4S/c1-14-5-4-6-18(16(14)3)20-9-11-21(12-10-20)27(25,26)19-13-17(22(23)24)8-7-15(19)2/h4-8,13H,9-12H2,1-3H3 |
InChI Key |
DJTGUJWGGDRBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















